molecular formula C19H16N2O2 B4449931 N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide

N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide

Cat. No.: B4449931
M. Wt: 304.3 g/mol
InChI Key: WQDWVBHDKOEHDE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a quinoline moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3-acetylphenylamine with 2-methylquinoline-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

Compared to these similar compounds, N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of applications and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-10-17(16-8-3-4-9-18(16)20-12)19(23)21-15-7-5-6-14(11-15)13(2)22/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDWVBHDKOEHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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